2-Bromo-4-chlorobenzenesulfonyl chloride
Description
Significance of Arylsulfonyl Chlorides as Reactive Intermediates
Arylsulfonyl chlorides are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. This functional group is a potent electrophile, rendering the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility as reactive intermediates. When they react, the sulfonyl chloride moiety is an excellent leaving group, facilitating the formation of new chemical bonds.
Their primary role in organic synthesis is as sulfonylating agents. They readily react with a variety of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides and sulfonate esters, respectively. Sulfonamides, in particular, are a critical class of compounds with widespread applications in medicinal chemistry, renowned for their antibacterial properties. The stability of the resulting sulfonamide bond is a key feature, making it a common functional group in pharmaceuticals and agrochemicals.
Beyond sulfonamide and sulfonate ester formation, arylsulfonyl chlorides are precursors to other important sulfur-containing compounds. Their reactivity allows for their use in a range of transformations, including cross-coupling reactions like the Suzuki and Stille couplings, where they can act as electrophilic partners.
Overview of the Research Landscape for 2-Bromo-4-chlorobenzenesulfonyl chloride
The research landscape for this compound (CAS Number: 929281-63-0) is primarily situated within the broader context of medicinal chemistry and the synthesis of novel bioactive molecules. oakwoodchemical.com While extensive research is available for related compounds like 4-bromobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, dedicated studies focusing solely on the 2-bromo-4-chloro substituted variant are more specialized.
The existing research indicates that this compound is a valuable intermediate for creating more complex molecules. Its utility is being explored in the development of new therapeutic agents, with a particular focus on the synthesis of novel sulfonamide derivatives. These derivatives have shown potential as antimicrobial agents, with studies indicating activity against various bacterial strains. The presence of both bromine and chlorine atoms on the benzene (B151609) ring offers unique opportunities for chemists to selectively modify the molecule at different positions, allowing for the fine-tuning of its biological activity and physical properties.
The primary synthesis route for compounds of this nature involves the diazotization of a corresponding substituted aniline (B41778), followed by a sulfonyl chlorination reaction. google.com For this compound, this would typically start from 2-bromo-4-chloroaniline (B1265534).
Scope and Objectives of Academic Inquiry into this compound Chemistry
The academic inquiry into the chemistry of this compound is driven by several key objectives. A primary goal is the exploration of its synthetic utility as a building block for novel organic compounds. Researchers are interested in leveraging its reactive sulfonyl chloride group to introduce the 2-bromo-4-chlorobenzenesulfonyl moiety into various molecular scaffolds.
A significant focus of this research is in the field of medicinal chemistry. The objective is to synthesize and evaluate new sulfonamide derivatives of this compound for their potential as therapeutic agents. This includes screening for a range of biological activities, such as antibacterial, antifungal, and potentially other pharmacological effects. The dual halogen substitution is of particular interest, as it can influence the lipophilicity, metabolic stability, and binding interactions of the final drug candidates.
Furthermore, academic investigations may aim to develop more efficient and environmentally benign synthetic methods for this compound and its derivatives. This could involve exploring new catalytic systems or reaction conditions to improve yields and reduce waste. The study of its reaction kinetics and mechanisms also forms a part of the academic scope, providing a deeper understanding of its chemical behavior and allowing for more precise control over its synthetic transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZAVOFHWRLKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679538 | |
| Record name | 2-Bromo-4-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929281-63-0 | |
| Record name | 2-Bromo-4-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 4 Chlorobenzenesulfonyl Chloride
Classical Preparative Routes
The traditional synthesis of 2-bromo-4-chlorobenzenesulfonyl chloride primarily relies on electrophilic aromatic substitution reactions on a pre-existing substituted benzene (B151609) ring. These methods, while established, often require harsh conditions and can lead to challenges in regioselectivity.
Direct Sulfonylation of Substituted Arenes
The direct introduction of a sulfonyl chloride group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, the logical starting material is 1-bromo-3-chlorobenzene (B44181). The reaction typically involves the use of a strong sulfonating agent.
The electrophilic substitution on the 1-bromo-3-chlorobenzene ring is governed by the directing effects of the existing halogen substituents. Both bromine and chlorine are ortho-, para-directing deactivators. Therefore, the incoming electrophile (the sulfonyl group) is directed to the positions ortho and para to each halogen. The primary positions for substitution are C2, C4, and C6. Due to the additive directing effects of the halogens and considering steric hindrance, the substitution is favored at the C4 and C6 positions, which are para to the chlorine and bromine atoms, respectively, and also ortho to the other halogen. The C2 position is also activated, being ortho to both halogens, but may be sterically hindered.
Chlorosulfonation Reactions: Optimization and Regioselectivity
Chlorosulfonation is a one-pot method for introducing a sulfonyl chloride group onto an aromatic ring. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). stackexchange.comorgsyn.org The reaction of 1-bromo-3-chlorobenzene with chlorosulfonic acid is an electrophilic aromatic substitution where the active electrophile is believed to be SO₂Cl⁺ or a related species. stackexchange.com
The reaction is typically carried out by treating the aromatic substrate with an excess of chlorosulfonic acid, often at reduced temperatures initially, followed by heating to complete the reaction. orgsyn.org The use of a co-reagent like thionyl chloride (SOCl₂) can be employed to improve the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. prepchem.comgoogle.comgoogle.com
Table 1: Reagents in Classical Chlorosulfonation
| Reagent | Role |
| 1-Bromo-3-chlorobenzene | Substrate |
| Chlorosulfonic acid (ClSO₃H) | Chlorosulfonating agent |
| Thionyl chloride (SOCl₂) | Optional co-reagent for conversion of sulfonic acid to sulfonyl chloride |
The regioselectivity of the chlorosulfonation of 1-bromo-3-chlorobenzene is a critical aspect. The bromine and chlorine atoms direct the incoming sulfonyl chloride group primarily to the positions ortho and para to themselves. This leads to a mixture of isomers. The main products expected are this compound and 2-bromo-6-chlorobenzenesulfonyl chloride. The formation of 4-bromo-2-chlorobenzenesulfonyl chloride is also possible. The separation of these isomers can be challenging and often requires techniques such as fractional crystallization or chromatography. Optimization of reaction conditions, such as temperature and reaction time, can influence the ratio of the isomers formed.
Conversion of Sulfonic Acids to Sulfonyl Chlorides
An alternative two-step classical approach involves the initial sulfonation of 1-bromo-3-chlorobenzene to produce 2-bromo-4-chlorobenzenesulfonic acid, followed by the conversion of the sulfonic acid to the desired sulfonyl chloride. The sulfonation can be achieved using concentrated sulfuric acid or oleum.
Once the sulfonic acid is synthesized and isolated, it can be converted to the sulfonyl chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. reddit.com Phosphorus pentachloride (PCl₅) is another classical reagent used for this purpose. The reaction with thionyl chloride proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Modern Approaches to this compound Synthesis
Contemporary synthetic chemistry places a strong emphasis on the development of more sustainable, efficient, and selective methods. These principles are being increasingly applied to the synthesis of sulfonyl chlorides.
Green Chemistry Principles and Sustainable Synthesis
The classical methods for synthesizing sulfonyl chlorides often involve the use of large excesses of corrosive reagents like chlorosulfonic acid, leading to significant waste generation. Green chemistry principles aim to address these shortcomings by utilizing less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.
Another avenue of green synthesis is the use of solid-supported reagents or catalysts that can be easily separated from the reaction mixture and potentially recycled.
Catalyst Development for Enhanced Efficiency and Selectivity
The development of catalysts to improve the efficiency and selectivity of sulfonation and chlorosulfonation reactions is an active area of research. While the direct chlorosulfonation of arenes is often uncatalyzed, certain reactions can benefit from the use of a catalyst.
For instance, Sandmeyer-type reactions, which proceed via diazonium salt intermediates, traditionally use copper salts as catalysts to convert anilines into sulfonyl chlorides. acs.org The synthesis of this compound could potentially be achieved from 2-bromo-4-chloroaniline (B1265534) via this route.
More recently, photocatalysis has emerged as a powerful tool in organic synthesis. acs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used to synthesize sulfonyl chlorides from arenediazonium salts under mild, visible-light-mediated conditions. acs.org This approach offers a more sustainable alternative to traditional methods that often require harsh conditions and stoichiometric metal catalysts. The development of specific photocatalytic systems for the direct C-H sulfonylchlorination of substituted benzenes is a promising future direction.
Flow Chemistry Applications in Sulfonyl Chloride Preparation
The synthesis of sulfonyl chlorides, which often involves highly reactive and thermally unstable intermediates like diazonium salts, has been identified as a prime candidate for the application of flow chemistry. google.comnih.gov This modern synthetic approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.gov
In a typical flow chemistry setup for the synthesis of aryl sulfonyl chlorides, solutions of the reactants are continuously pumped through a network of tubes and reactors. durham.ac.uk For the preparation of compounds like this compound, a stream of the corresponding aniline (B41778) (2-bromo-4-chloroaniline) in a suitable solvent would be mixed with a stream of a diazotizing agent (e.g., tert-butyl nitrite) at a T-junction. durham.ac.uk This mixture then flows through a temperature-controlled reactor coil to ensure the rapid and complete formation of the diazonium salt intermediate.
Crucially, the in-situ generated diazonium salt is immediately mixed with a third stream containing a source of sulfur dioxide and a copper catalyst. durham.ac.uk This immediate consumption of the unstable diazonium salt minimizes the risk of accumulation and potential decomposition, which is a significant safety concern in batch reactions. nih.gov The reaction mixture then passes through a second heated reactor coil to promote the conversion to the desired sulfonyl chloride. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity of the final product. researchgate.net
Reactivity and Reaction Mechanisms of 2 Bromo 4 Chlorobenzenesulfonyl Chloride
Nucleophilic Acyl Substitution at the Sulfonyl Center
The core reactivity of 2-bromo-4-chlorobenzenesulfonyl chloride is dominated by nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride group. masterorganicchemistry.comlibretexts.orglibretexts.org The sulfur atom is rendered highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it, as well as the bromo and chloro substituents on the aromatic ring. This makes it a prime target for attack by a wide range of nucleophiles. libretexts.orglibretexts.org
The general mechanism for this transformation is a two-step process known as addition-elimination. masterorganicchemistry.comnih.gov First, the nucleophile attacks the sulfur atom, breaking the sulfur-oxygen pi bond and forming a transient, pentacoordinate tetrahedral intermediate. libretexts.org In the second step, the sulfur-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. libretexts.orglibretexts.org This sequence results in the substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com
Formation of Sulfonamides with Amine Substrates
One of the most significant reactions of this compound is its reaction with primary and secondary amines to form sulfonamides. ekb.egcbijournal.com This reaction, often referred to as sulfonylation, is a cornerstone in the synthesis of various compounds, particularly in medicinal chemistry. ekb.egnih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. ekb.egnih.gov
The general reaction is as follows: C₆H₃BrClSO₂Cl + R₂NH → C₆H₃BrClSO₂NR₂ + HCl
The nucleophilicity of the amine plays a crucial role; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity depending on steric hindrance. cbijournal.com The reaction conditions can be optimized using different solvents, like dichloromethane (B109758) (DCM) or diethyl ether, and bases to achieve high yields. ekb.eg
Table 1: Illustrative Conditions for Sulfonamide Formation
| Amine Type | Base | Solvent | Typical Yield | Reference |
| Primary Aromatic Amine (Aniline) | Pyridine | Dichloromethane (DCM) | High | cbijournal.com |
| Primary Aliphatic Amine | Triethylamine (TEA) | Diethyl Ether | ~85% | ekb.eg |
| Heteroaryl Amine (2-Aminopyridine) | Pyridine | Not Specified | ~63% | ekb.egcbijournal.com |
Esterification with Alcohols and Phenols
This compound readily reacts with alcohols and phenols to yield the corresponding sulfonate esters. nih.govnih.gov Similar to sulfonamide formation, this reaction is a nucleophilic acyl substitution where the alcohol or phenol (B47542) acts as the nucleophile. libretexts.org The process is also typically conducted in the presence of a non-nucleophilic base like pyridine to sequester the HCl produced. nih.gov
The general reaction proceeds as: C₆H₃BrClSO₂Cl + R-OH → C₆H₃BrClSO₂OR + HCl
This esterification is efficient for a wide range of primary and secondary alcohols. nih.gov Phenols, being less nucleophilic than aliphatic alcohols, may require slightly more forcing conditions, but the high reactivity of the sulfonyl chloride generally ensures a successful reaction. nih.gov The resulting sulfonate esters are stable compounds and are themselves useful as leaving groups in subsequent nucleophilic substitution reactions.
Thioether and Sulfonate Formation with Thiols
The reaction of this compound with thiols (mercaptans) or their conjugate bases (thiolates) leads to the formation of thiosulfonate esters. nih.govresearchgate.net This transformation follows the same nucleophilic acyl substitution pathway, with the sulfur atom of the thiol acting as the nucleophile.
The reaction is represented as: C₆H₃BrClSO₂Cl + R-SH → C₆H₃BrClSO₂-S-R + HCl
Thiolates (RS⁻) are more potent nucleophiles than thiols (RSH) and can lead to faster reaction rates. nih.gov The resulting thiosulfonates are compounds containing a sulfur-sulfur bond and are distinct from thioethers (which contain a C-S-C linkage) and simple sulfonates. nih.gov
Kinetic and Mechanistic Investigations of Solvolysis
Solvolysis, the reaction of a substrate with the solvent, provides significant insight into reaction mechanisms. beilstein-journals.orgnih.gov For arenesulfonyl chlorides like this compound, solvolysis studies, particularly in aqueous organic solvent mixtures, are crucial for elucidating the nature of the transition state. nih.govbeilstein-journals.org The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) pathway, where the solvent molecule acts as the nucleophile. beilstein-journals.orgnih.gov However, depending on the substrate and the ionizing power of the solvent, some contribution from an ionization (Sₙ1-like) mechanism can be observed. nih.gov
The Grunwald-Winstein equation is a powerful linear free-energy relationship used to analyze the solvolysis mechanisms of various substrates. kchem.org The extended form of the equation is particularly useful for sulfonyl chlorides:
log(k/k₀) = lNᴛ + mYᴄₗ
where:
k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. koreascience.kr
l is the sensitivity of the solvolysis rate to the solvent nucleophilicity (Nᴛ). beilstein-journals.orgkoreascience.kr
m is the sensitivity of the solvolysis rate to the solvent ionizing power (Yᴄₗ). beilstein-journals.orgkoreascience.kr
For the solvolysis of arenesulfonyl chlorides, poor correlations are typically found when using the simple Grunwald-Winstein equation (which only considers ionizing power), indicating the importance of the solvent's nucleophilic role. beilstein-journals.org The application of the extended equation provides sensitivity values (l and m) that are diagnostic of the mechanism. koreascience.kr A significant l value (typically ≥ 0.6) is indicative of a bimolecular (Sₙ2) mechanism with substantial nucleophilic participation from the solvent. koreascience.krkoreascience.kr
Table 2: Grunwald-Winstein Parameters for Solvolysis of Related Arenesulfonyl Chlorides
| Compound | l (Sensitivity to Nᴛ) | m (Sensitivity to Yᴄₗ) | Proposed Mechanism | Reference |
| Benzenesulfonyl chloride | 1.10 | 0.61 | Dissociative Sₙ2 | koreascience.kr |
| 4-(Chlorosulfonyl)biphenyl | 0.60 | 0.47 | Sₙ2 with some ionization | koreascience.kr |
| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | Sₙ2 | koreascience.kr |
Based on these related compounds, the solvolysis of this compound is expected to exhibit l and m values consistent with a bimolecular Sₙ2 pathway.
The choice of solvent has a profound effect on both the rate and the mechanism of the solvolysis of arenesulfonyl chlorides. nih.govbeilstein-journals.org In highly nucleophilic, less ionizing solvents, the Sₙ2 pathway is strongly favored. As the ionizing power of the solvent increases (e.g., in aqueous trifluoroethanol or formic acid), the transition state can acquire more dissociative character, moving along the Sₙ2-Sₙ1 spectrum. beilstein-journals.orgbeilstein-journals.org
For most arenesulfonyl chlorides, including substituted ones, a purely Sₙ1 mechanism involving the formation of a sulfonyl cation (ArSO₂⁺) is considered unfavorable under typical solvolytic conditions due to the high energy of this intermediate. beilstein-journals.org Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O, often show values consistent with a bimolecular mechanism, where a solvent molecule acts as a general base catalyst in the nucleophilic attack. nih.govkoreascience.kr For this compound, it is predicted that the reaction proceeds via an Sₙ2 mechanism, with the rate being sensitive to both the nucleophilicity and the ionizing power of the solvent system. beilstein-journals.orgkoreascience.kr
Aryl Halide Reactivity and Cross-Coupling Strategies
The structure of this compound, featuring two different halogen atoms on the benzene (B151609) ring, makes it an interesting substrate for synthetic transformations, especially for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecules from simple precursors. nobelprize.org The three most prominent named reactions in this class are the Suzuki, Sonogashira, and Heck reactions, which are widely used to form new carbon-carbon bonds by coupling aryl halides with various partners. nobelprize.orgresearchgate.net
Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nobelprize.org It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. nobelprize.org For a substrate like this compound, the Suzuki reaction would offer a pathway to synthesize biaryl compounds.
Sonogashira Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net It is a highly reliable method for the synthesis of arylalkynes. The reaction can often be performed under mild, even room-temperature, conditions. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org It is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org A significant advantage of the Heck reaction is its excellent stereoselectivity, typically yielding the trans isomer. organic-chemistry.org
While these reactions are standard for many aryl halides, specific documented examples for this compound as a substrate are not widespread in peer-reviewed literature. This may be attributed to the high reactivity of the sulfonyl chloride functional group, which can react with nucleophiles and bases present in the coupling reaction mixtures. Often, the sulfonyl chloride group is converted to a more stable derivative, such as a sulfonamide, prior to performing cross-coupling reactions on the aryl halide positions.
Regioselective Functionalization of the Halogenated Aromatic Ring
A key aspect of the chemistry of dihalogenated compounds like this compound is regioselectivity—the ability to selectively react at one halogen site over the other. In palladium-catalyzed cross-coupling reactions, the selectivity is primarily governed by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to the Pd(0) catalyst.
The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. mdpi.com This trend is a consequence of the carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition, which is often the rate-determining step in the catalytic cycle. nih.gov
Therefore, for this compound, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
A study on the closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrates this principle effectively. In a Suzuki-Miyaura cross-coupling reaction with various phenylboronic acids, arylation occurred exclusively at the C-Br position of the phenyl ring, while the C-Cl bond remained unreacted. nih.gov This selective reactivity highlights the ability to functionalize the more reactive C-Br bond without affecting the less reactive C-Cl bond. nih.gov
Table 1: Regioselective Suzuki-Miyaura Reaction of an Analogous 2-Bromo-4-chlorophenyl Substrate
| Entry | Phenylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-[1,1'-biphenyl]-2-yl 2-bromobutanoate | 81 |
| 2 | 4-Methylphenylboronic acid | 4-Chloro-4'-methyl-[1,1'-biphenyl]-2-yl 2-bromobutanoate | 78 |
| 3 | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxy-[1,1'-biphenyl]-2-yl 2-bromobutanoate | 75 |
| 4 | 4-Fluorophenylboronic acid | 4-Chloro-4'-fluoro-[1,1'-biphenyl]-2-yl 2-bromobutanoate | 71 |
| 5 | 3,5-Dichlorophenylboronic acid | 4,3',5'-Trichloro-[1,1'-biphenyl]-2-yl 2-bromobutanoate | 64 |
Data adapted from a study on 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrating selective reaction at the C-Br position. nih.gov
Influence of the Sulfonyl Chloride Group on Halogen Reactivity
The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group. Its presence on the aromatic ring significantly influences the electronic properties and reactivity of the aryl halides. The strong inductive and resonance electron-withdrawing effects of the sulfonyl group decrease the electron density of the benzene ring.
This electron deficiency makes the attached carbon atoms more electrophilic and generally increases the rate of the oxidative addition step in palladium-catalyzed cross-coupling reactions for both halogens. However, this electronic effect does not override the inherent difference in reactivity between bromine and chlorine. The C-Br bond remains significantly more reactive than the C-Cl bond. nih.govchemistryguru.com.sg
The primary role of the sulfonyl chloride group is therefore to activate the entire aryl system towards the catalytic cycle, potentially allowing reactions to proceed under milder conditions than they would on a less electron-poor ring. Nonetheless, the regiochemical outcome is still dictated by the superior leaving group ability and lower bond energy of the bromide compared to the chloride, ensuring that functionalization occurs preferentially at the C-2 position (the site of the bromine atom).
Applications of 2 Bromo 4 Chlorobenzenesulfonyl Chloride in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
The structure of 2-bromo-4-chlorobenzenesulfonyl chloride, featuring a highly reactive sulfonyl chloride group, positions it as a valuable reagent for the synthesis of various organic molecules. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles.
Preparation of Sulfonamide-Containing Heterocycles
A primary application of arylsulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary and secondary amines. ekb.eg This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key component in a wide array of therapeutic agents. ekb.eg For this compound, the reaction with an amino-functionalized heterocyclic precursor would lead to the formation of a stable sulfonamide linkage. The general mechanism for this transformation is outlined in Figure 1.
Figure 1. General Synthesis of Sulfonamides
In this reaction, "Ar" would represent the 2-bromo-4-chlorophenyl group.
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The resulting sulfonamide-containing heterocycles are of significant interest in drug discovery.
Synthesis of Thiochromenones and Related Sulfur Heterocycles
While direct applications of this compound in the synthesis of thiochromenones are not specifically documented, the reactivity of sulfonyl chlorides allows for their use in the construction of sulfur-containing heterocycles. The synthesis of such compounds often involves the introduction of a sulfonyl group, which can be achieved using a sulfonyl chloride.
Role in Complex Molecule Construction
In the broader context of complex molecule synthesis, this compound offers two distinct points for chemical modification: the sulfonyl chloride group and the bromo- and chloro-substituents on the aromatic ring.
Sulfonyl Chloride Reactivity: The sulfonyl chloride can be used to introduce the 2-bromo-4-chlorobenzenesulfonyl group into a molecule, which can serve as a protecting group for amines or as a precursor to other functional groups.
Halogen Reactivity: The bromine and chlorine atoms on the benzene (B151609) ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
Utility in the Synthesis of Functional Materials Precursors
The unique electronic and structural properties of arylsulfonyl chlorides make them potential building blocks for functional materials.
Incorporation into Polymer Architectures
Arylsulfonyl chlorides can be explored as monomers or functionalizing agents in the synthesis of polymers. The sulfonyl group can impart specific properties, such as thermal stability and altered solubility, to the resulting polymer. While no specific polymers derived from this compound are reported, its bifunctional nature would, in principle, allow for its incorporation into polymer chains.
Derivatization for Advanced Material Properties
The presence of bromine and chlorine atoms on the aromatic ring of this compound provides opportunities for derivatization to create precursors for advanced materials. These halogen atoms can be replaced or modified through various chemical reactions to introduce new functionalities. These modifications can influence the electronic, optical, and physical properties of the resulting molecules, making them suitable for applications in materials science.
Precursor in Specialized Reagent Design
This compound serves as a foundational precursor in the design of specialized reagents tailored for specific, advanced applications in organic and bio-organic chemistry. Its inherent reactivity, stemming from the sulfonyl chloride functional group, combined with the specific substitution pattern on the aromatic ring, allows for its incorporation into more complex molecular architectures. These derived reagents are engineered to perform highly specific functions, such as activating key reactions in automated synthesis or tagging molecules for enhanced analytical detection. The bromo- and chloro-substituents can modulate the reactivity of the sulfonyl chloride and provide unique spectroscopic signatures, making it a versatile building block for reagent design.
Oligonucleotide Synthesis Activation
In the chemical synthesis of oligonucleotides, particularly through the phosphotriester approach, the formation of the internucleotide phosphodiester bond is a critical step that requires a highly efficient activating agent. sdiarticle4.comsigmaaldrich.com Arylsulfonyl chlorides, the class of compounds to which this compound belongs, are pivotal in this role. sigmaaldrich.com They react with a nucleoside phosphodiester component to form a highly reactive mixed phosphonic-sulfonic anhydride intermediate. This activation prepares the phosphorus center for nucleophilic attack by the 5'-hydroxyl group of the next nucleoside in the sequence, thereby forming the desired phosphotriester linkage.
The rate and efficiency of this coupling reaction are paramount for achieving high yields in the stepwise synthesis of long DNA and RNA chains. nih.gov While specific research detailing this compound's performance is not abundant in readily available literature, the principles of its function can be understood from the well-documented use of related arylsulfonyl chlorides. The choice of activating agent, including the substitution pattern on the aryl ring, can influence reaction kinetics and minimize side reactions, such as the undesirable sulfonylation of the 5'-hydroxyl group of the incoming nucleoside. sigmaaldrich.comnih.gov Catalysts like N-methylimidazole are often used in conjunction with arylsulfonyl chlorides to significantly accelerate the coupling reaction, in some cases reducing the condensation time to just a few minutes. nih.govnih.gov
Table 1: Comparison of Common Activating Agents in Phosphotriester Oligonucleotide Synthesis This table is generated based on principles discussed in the cited literature for arylsulfonyl chlorides and may not represent direct data for this compound.
| Activating Agent Class | Common Examples | Typical Coupling Time (with catalyst) | Key Advantages |
| Arylsulfonyl Chlorides | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), Mesitylenesulfonyl chloride (MSCl) | 5 - 20 minutes | High reactivity, effective for phosphodiester activation. nih.gov |
| Arylsulfonyl Azolides | TPS-tetrazolide, MS-nitrotriazolide | 30 - 40 minutes | More sterically hindered to reduce side reactions like 5'-O-sulfonylation. sigmaaldrich.com |
Derivatization for Analytical Chemistry
In analytical chemistry, derivatization is a crucial technique used to chemically modify an analyte to enhance its suitability for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Analytes that lack a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or are not volatile enough for GC analysis often undergo derivatization. sdiarticle4.com Sulfonyl chlorides are a well-established class of derivatizing reagents, particularly for primary and secondary amines, phenols, and alcohols.
This compound can be designed as a specialized reagent for this purpose. It reacts with nucleophilic functional groups (e.g., -NH2, -OH) to form stable sulfonamide or sulfonate ester derivatives. This process has several analytical advantages:
Introduction of a Chromophore : The benzene ring of the reagent acts as a chromophore, allowing for the detection of the derivatized analyte using UV-Vis detectors.
Enhanced Detectability : The presence of heavy atoms like bromine and chlorine can be advantageous for mass spectrometry (MS) detection, providing a distinct isotopic pattern that facilitates identification and quantification.
Improved Chromatographic Behavior : Derivatization can increase the molecular weight and alter the polarity of the analyte, which can lead to better separation and peak shape in chromatographic systems.
The general reaction involves the analyte's nucleophilic group attacking the electrophilic sulfur atom of the sulfonyl chloride, with the concurrent loss of hydrogen chloride, often in the presence of a base to neutralize the acid. While reagents like dansyl chloride are commonly used for derivatizing amines, the unique substitution pattern of this compound offers a different profile for separation and detection.
Table 2: Principles of Derivatization with Sulfonyl Chlorides for Analytical Applications
| Analyte Functional Group | Derivative Formed | Purpose of Derivatization | Potential Analytical Method |
| Primary/Secondary Amine | Sulfonamide | Introduce a UV-active chromophore, improve stability. nih.gov | HPLC-UV, LC-MS |
| Phenol (B47542) | Sulfonate Ester | Enhance detectability for mass spectrometry, improve thermal stability for GC. nih.govnih.gov | GC-MS, LC-MS |
| Alcohol | Sulfonate Ester | Increase molecular weight for better chromatographic separation. | GC, HPLC |
Computational and Theoretical Investigations of 2 Bromo 4 Chlorobenzenesulfonyl Chloride
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-4-chlorobenzenesulfonyl chloride, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Such studies on substituted arenesulfonyl chlorides have demonstrated that DFT is highly effective in predicting geometric parameters and electronic properties. semanticscholar.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of these orbitals are key predictors of a molecule's chemical behavior.
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring, with significant contributions from the lone pair electrons of the oxygen and halogen atoms.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital capable of accepting electrons, defining the molecule's electrophilic nature. youtube.com In this compound, the LUMO is anticipated to be centered predominantly on the sulfonyl chloride group (-SO₂Cl), specifically around the antibonding σ* orbital of the S-Cl bond. This distribution renders the sulfur atom highly electrophilic and the primary site for nucleophilic attack.
Illustrative FMO Data for Substituted Benzenes
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Chlorobenzene | -6.98 | -1.30 | 5.68 |
| Benzenesulfonyl chloride | -7.60 | -2.10 | 5.50 |
| This compound (Predicted) | -7.8 to -8.2 | -2.4 to -2.8 | ~5.4 |
Note: The values for this compound are predictive estimates based on the effects of substituents and are not derived from a specific published study on this molecule.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map is predicted to exhibit distinct regions:
Negative Potential (Red/Yellow): The most electron-rich regions, indicating sites susceptible to electrophilic attack, would be concentrated around the two oxygen atoms of the sulfonyl group due to their high electronegativity and electron lone pairs.
Positive Potential (Blue): The most electron-deficient region, indicating the primary site for nucleophilic attack, would be located around the sulfur atom. This pronounced positive potential is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it.
Intermediate/Neutral Potential (Green): The benzene ring would display a more neutral potential, although slightly positive due to the deactivating nature of its substituents. The bromine and chlorine atoms on the ring would also be surrounded by regions of negative potential.
Predicted MEP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Role in Reactivity |
| Sulfonyl Oxygen Atoms | Highly Negative | Nucleophilic character, H-bond acceptor |
| Sulfur Atom | Highly Positive | Primary electrophilic center |
| Chlorine (on Sulfur) | Slightly Negative | Leaving group in substitution reactions |
| Benzene Ring | Slightly Positive / Neutral | π-system influenced by withdrawing groups |
| Halogens (on Ring) | Negative | Contribute to overall electronic landscape |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For sulfonyl chlorides, common reactions include nucleophilic substitution and hydrolysis. cdnsciencepub.com Theoretical studies on analogous arenesulfonyl chlorides suggest that these reactions can proceed through different pathways. semanticscholar.orgresearchgate.net
The nucleophilic substitution at the sulfur center is generally understood to follow either a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway. researchgate.net DFT calculations can map the potential energy surface for such a reaction, identifying the lowest energy path. For a reaction with a nucleophile (Nu⁻), the transition state for an Sₙ2 mechanism would involve the formation of a trigonal bipyramidal structure around the central sulfur atom, where the nucleophile attacks and the chloride ion departs simultaneously. cdnsciencepub.com Characterizing this transition state involves confirming it has a single imaginary frequency corresponding to the bond-breaking/bond-forming process.
Prediction of Spectroscopic Signatures for Mechanistic Elucidation
DFT calculations are widely used to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts, which can serve to confirm a molecule's structure. researchgate.net For this compound, computational spectroscopy would predict characteristic vibrational modes that are key identifiers for the functional groups present.
The most prominent predicted signals in the IR spectrum would be the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group. These are typically strong absorptions and their calculated frequencies can be compared with experimental data for validation.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | 1370 - 1400 |
| S=O | Symmetric Stretch | 1170 - 1190 |
| S-Cl | Stretch | 550 - 600 |
| C-Br | Stretch | 500 - 600 |
| C-Cl | Stretch | 700 - 750 |
Non-Linear Optical (NLO) Properties and Related Electronic Phenomena
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov These properties can be reliably calculated using DFT methods. pku.edu.cnnih.govresearchgate.net
Molecules with large NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound does not fit the classic "push-pull" architecture, the presence of a highly polarizable benzene ring and strong electron-withdrawing groups (-SO₂Cl, -Br, -Cl) can induce significant dipole moments and contribute to a non-zero first hyperpolarizability (β). plos.org Computational analysis would quantify these properties, providing insight into the molecule's potential as an NLO material. The magnitude of the calculated β value is a direct measure of the second-order NLO response.
An in-depth analysis of emerging trends and future research directions reveals a dynamic landscape for the application and synthesis of this compound. Innovations are primarily focused on enhancing catalytic efficiency, exploring sustainable reaction conditions, and integrating modern high-throughput technologies. These advancements are poised to expand the utility of this versatile chemical compound in various fields of chemical synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-bromo-4-chlorobenzenesulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation and halogenation steps. A validated approach involves reacting the precursor (e.g., 2-bromo-4-chlorobenzoic acid) with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Reaction optimization includes controlling stoichiometry (e.g., 1:10 molar ratio of precursor to SOCl₂) and temperature (reflux at 70–80°C for 5 hours). Yield and purity are monitored via gas chromatography (GC) and mass spectrometry (MS) . Industrial-scale production emphasizes reactor design to manage exothermic reactions and ensure consistent product quality.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats .
- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.
- Spill Management : Neutralize spills with sodium bicarbonate or commercial neutralizing agents, followed by disposal as hazardous waste .
- Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for exposure .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine and chlorine at C2 and C4) .
- X-ray Crystallography : Refinement using programs like SHELXL to resolve bond lengths and angles, particularly for crystallographic ambiguity in sulfonyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 289.87 for C₆H₃BrCl₂O₂S) .
Advanced Research Questions
Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of the sulfonyl chloride group?
- Methodological Answer : The electron-withdrawing nature of Br and Cl increases the electrophilicity of the sulfonyl chloride moiety, enhancing its reactivity toward nucleophiles (e.g., amines in amidation reactions). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing reduced electron density at the sulfur atom compared to unsubstituted analogs . Experimental validation includes kinetic studies of hydrolysis rates in aqueous/organic solvent systems .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during purity assessment?
- Methodological Answer :
- Chromatographic Purity Checks : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.
- Deuterated Solvent Screening : Test NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, distinguishing regioisomers or decomposition byproducts .
Q. How can computational methods predict the compound’s behavior in nucleophilic substitution reactions?
- Methodological Answer :
- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for reactions with amines or alcohols.
- Solvent Effect Simulations : Conductor-like Screening Model (COSMO) to assess polarity effects on reaction pathways.
- Comparative Studies : Benchmark against analogs (e.g., 2-bromo-4-fluorobenzenesulfonyl chloride) to evaluate halogen-specific reactivity trends .
Q. What are the environmental implications of accidental release, and how can biodegradation pathways be studied?
- Methodological Answer :
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values).
- Biodegradation Studies : Incubate with soil microbial consortia and track degradation via LC-MS, identifying metabolites like sulfonic acids .
- Regulatory Compliance : Follow EPA Toxic Substances Control Act (TSCA) guidelines for disposal and containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
